Technical Monograph: m-Fluoro Prasugrel-d4 Hydrochloride
Technical Monograph: m-Fluoro Prasugrel-d4 Hydrochloride
This technical guide provides an in-depth structural and bioanalytical characterization of m-Fluoro Prasugrel-d4 Hydrochloride .[1] This compound is a specialized Stable Isotope Labeled (SIL) reference standard, primarily used in the critical quality attribute (CQA) assessment of Prasugrel drug substances and the bioanalysis of its impurities.[1]
Structural Characterization, Isomeric Distinction, and Bioanalytical Utility[1]
Document Control:
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Target Analyte: m-Fluoro Prasugrel-d4 (Hydrochloride Salt)[1][2]
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Primary Application: Internal Standard (IS) for Impurity Profiling & DMPK[1]
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Chemical Class: Thienopyridine P2Y12 Inhibitor Analog[1]
Introduction: The Isomeric Challenge
In the development of Prasugrel (a third-generation thienopyridine antiplatelet agent), the positional purity of the fluorophenyl group is a critical quality parameter.[1] Standard Prasugrel contains an ortho-fluorine (2-fluorophenyl).[1] The meta-fluorine isomer (3-fluorophenyl), referred to here as m-Fluoro Prasugrel , is a known process-related impurity or structural analog used in Structure-Activity Relationship (SAR) studies.[1]
m-Fluoro Prasugrel-d4 Hydrochloride is the deuterated form of this specific isomer.[1] Its primary utility lies in Stable Isotope Dilution Assays (SIDA) , where it serves as the "gold standard" Internal Standard (IS) for quantifying the m-fluoro impurity.[1] Because the m-isomer and the active drug (Prasugrel) are isobaric (same mass), mass spectrometry alone cannot distinguish them.[1] Chromatographic separation is required, and the d4-labeled m-isomer ensures precise tracking of the impurity peak during this separation.[1]
Chemical Structure & Identity
Nomenclature and Formula
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IUPAC Name: 5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride-d4.[1]
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Molecular Formula:
[1] -
Molecular Weight: ~413.93 g/mol (Salt) / ~377.47 g/mol (Free Base)[1]
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CAS Registry (Generic/Analog): 1794828-80-0 (Reference for specific d4-m-isomer batches).[1]
Structural Visualization (Isomeric Comparison)
The following diagram contrasts the clinically active Prasugrel (ortho) with the meta impurity, highlighting the deuterium labeling sites (typically on the piperidine ring or cyclopropyl motif depending on the synthetic route).
Figure 1: Structural comparison between standard Prasugrel and the m-Fluoro-d4 analog.[1] The shift of fluorine from C2 to C3 alters the metabolic profile, while the d4 label adds +4 Da mass shift.[1]
Synthesis & Isotopic Purity
The synthesis of m-Fluoro Prasugrel-d4 typically follows a convergent pathway similar to the parent drug but utilizes site-specific isotopically labeled precursors.[1]
Synthetic Pathway Logic
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Core Formation: Reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (often the site of d4 labeling to ensure metabolic stability) with a halogenated ketone.[1]
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Isomer Introduction: The key divergence is the use of 3-fluorobenzyl derivatives (meta) instead of 2-fluorobenzyl (ortho) during the Grignard or alkylation steps.[1]
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Salt Formation: The final free base is treated with anhydrous HCl in diethyl ether or acetone to yield the hydrochloride salt.[1]
Critical Quality Attributes (CQA)
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Chemical Purity: >98% (HPLC). Essential to avoid contaminating the analyte signal.[1]
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Isotopic Enrichment: >99% deuterium incorporation.[1]
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Why it matters: Incomplete deuteration (d0, d1, d2 species) causes "cross-talk" in the Mass Spec channel, leading to false positives for the non-labeled impurity.[1]
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Chiral Purity: Prasugrel has a chiral center at the benzylic carbon.[1] While often sold as a racemate, stereospecific synthesis may be required if the impurity is enantiomer-specific.[1]
Bioanalytical Application: LC-MS/MS Protocol
This section details the use of m-Fluoro Prasugrel-d4 HCl as an Internal Standard (IS) for quantifying the m-fluoro impurity in a pharmaceutical matrix.[1]
The "Isobaric Interference" Problem
Standard MS/MS cannot distinguish between Prasugrel and its m-fluoro isomer because they share the same precursor ion (
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Solution: Chromatographic resolution is mandatory.[1]
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Role of d4-IS: The d4-labeled m-isomer (
) will co-elute exactly with the non-labeled m-isomer impurity, but not necessarily with the ortho-isomer (Prasugrel), depending on the column.[1] This perfect co-elution corrects for matrix effects specific to that retention time.[1]
Experimental Workflow
Figure 2: Analytical workflow. Note that the IS tracks the Meta impurity specifically, correcting for ionization suppression at that specific retention time.
Mass Spectrometry Parameters (Guideline)
Note: Exact transitions depend on the position of the deuterium label.
| Parameter | Analyte (m-Fluoro) | IS (m-Fluoro-d4) | Rationale |
| Precursor Ion (Q1) | 374.1 | 378.1 | +4 Da shift from d4 label.[1] |
| Product Ion (Q3) | 262.1 | 266.1 | Loss of cyclopropyl-keto group; d4 retained on core.[1] |
| Cone Voltage | 30-40 V | 30-40 V | Optimized for protonated molecular ion.[1] |
| Collision Energy | 20-25 eV | 20-25 eV | Sufficient to fragment the ester/linker.[1] |
| Retention Time | Must be distinct from |
Handling, Stability, and Safety
Hygroscopicity
As a Hydrochloride salt, m-Fluoro Prasugrel-d4 is likely hygroscopic .[1]
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Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the ester group (degradation to the thiolactone metabolite).
Stability in Solution
Thienopyridines are susceptible to hydrolysis and oxidation.[1]
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Solvent: Prepare stock solutions in Acetonitrile or Methanol (acidified with 0.1% Formic Acid). Avoid neutral/alkaline aqueous buffers for long-term storage.[1]
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Light Sensitivity: Protect from light (amber vials) to prevent photodegradation.[1]
References
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European Medicines Agency (EMA). (2009).[1] CHMP Assessment Report for Efient (Prasugrel).[1] Procedure No. EMEA/H/C/000984.[1] Link
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PubChem. (2024).[1][3] Prasugrel Hydrochloride (Compound Summary).[1][2][4][5][6][7] National Library of Medicine.[1] Link[1]
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Niwa, T., et al. (2016).[1] "Efficient synthesis of deuterium-labeled prasugrel metabolites." Journal of Labelled Compounds and Radiopharmaceuticals. (Contextual reference for d4-synthesis methodologies).
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Pharmaffiliates. (2024). m-Fluoro Prasugrel-d4 Hydrochloride (Catalog Entry).[1][2]Link[1]
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BenchChem. (2025).[1][8] Comparative Guide to Bioequivalence Study Design for Prasugrel Utilizing Prasugrel-d4.Link[1]
Sources
- 1. Prasugrel - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Fluoro prasugrel | C20H20FNO3S | CID 66728486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Prasugrel Hydrochloride | C20H21ClFNO3S | CID 10158453 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
